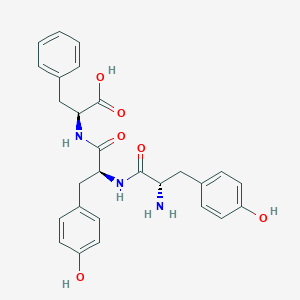

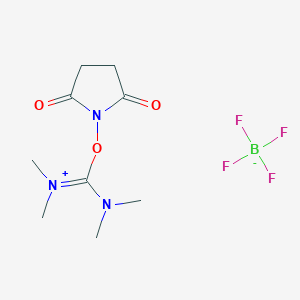

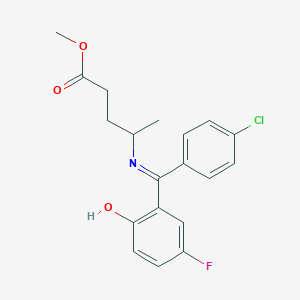

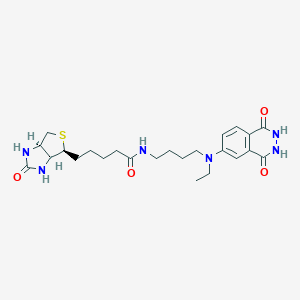

![molecular formula C16H11N3O B012096 [2,2':6',2''-联吡啶]-4'-甲醛 CAS No. 108295-45-0](/img/structure/B12096.png)

[2,2':6',2''-联吡啶]-4'-甲醛

科学研究应用

Coordination Chemistry

The coordination chemistry of the 2,2′:6′,2′′-terpyridine (tpy) ligand is dominated by the transition-metal and rare-earth-metal ions . This ligand has found prominent applications in the fields of light-to-energy conversion or pharmacy .

Light-to-Energy Conversion

The complexes of 2,2′:6′,2′′-terpyridine have found prominent applications in the field of light-to-energy conversion . This is due to the presence of three near-coplanar nitrogen donor atoms, which may be used as a metal-binding domain to form metallo-supramolecular structures .

Pharmacy

In the field of pharmacy, the complexes of 2,2′:6′,2′′-terpyridine have also found significant applications . The ligand’s ability to form complexes with various metals can be leveraged to develop new pharmaceutical compounds .

Metallo-Supramolecular Systems

2,2′:6′,2′′-terpyridine complexes represent important building blocks in metallo-supramolecular systems . These include polymers, dendrimers, and nanostructures .

Photocatalytic Activity

The photocatalytic activity of [Ru(2,2′:6′,2′′-terpyridine)2]2+ integrated into a metal–organic framework has been enabled . This method promotes the excited state lifetime of the bis-terpyridyl ruthenium core, by two orders of magnitude (from 0.39 to 22.09 ns), to the extent that it can produce singlet oxygen under visible light irradiation at room temperature .

Heterogeneous Photocatalysis

The multicomponent MOF obtained has considerable porosity for exposure of substrates to the catalytic sites, rendering it suitable for heterogeneous photocatalysis . It has been used as a photooxidation detoxifier for sulfur mustard simulant .

Supramolecular Chemistry

2,2′:6′,2′′-terpyridine is widely utilized in the field of supramolecular chemistry . It is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .

Ligand in Coordination Chemistry

2,2′:6′,2′′-terpyridine plays an important role as a ligand in coordination chemistry . It is used to manufacture the racks, ladders and grids, helicates, catenanes, and dendrimers .

作用机制

Target of Action

[2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde, also known as Terpy or Tpy, is a tridentate ligand . It coordinates with metal centers to form complexes . These complexes have been found to exhibit anticancer properties .

Mode of Action

The compound interacts with its targets through the formation of complexes . For instance, platinum (II) complexes with 4’-substituted-2,2’:6’,2’'-terpyridine derivatives have been synthesized and characterized . These complexes have shown to disrupt the mitophagy-related protein expression, dissipate the mitochondrial membrane potential, elevate the [Ca 2+] and reactive oxygen species levels, promote mitochondrial DNA damage, and reduce the adenosine triphosphate and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to various downstream effects, including changes in protein expression, mitochondrial membrane potential, and reactive oxygen species levels .

Pharmacokinetics (ADME Properties)

It is generally recognized that these properties play a crucial role in the effectiveness of a drug

Result of Action

The action of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde results in molecular and cellular effects, particularly in cancer cells . The compound has been found to exhibit selective cytotoxicity against certain cancer cells . Moreover, it has been observed to interact with CT-DNA in the embedding mode .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde. These factors can include natural and socioeconomic conditions, such as natural resources, climate, and political systems . .

属性

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMKUPMTILFZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460975 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2':6',2''-Terpyridine]-4'-carbaldehyde | |

CAS RN |

108295-45-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

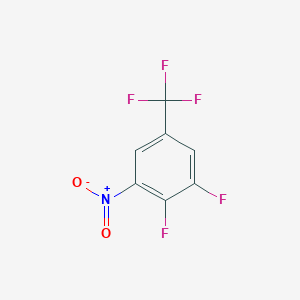

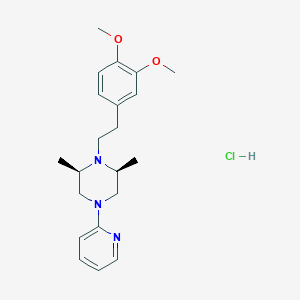

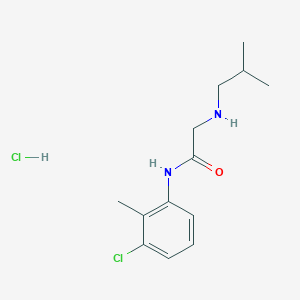

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)